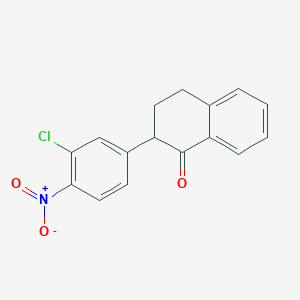
2-(3-Chloro-4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-氯-4-硝基苯基)-3,4-二氢萘-1(2H)-酮是一种有机化合物,其特征在于萘环体系被3-氯-4-硝基苯基取代。
准备方法
合成路线和反应条件
2-(3-氯-4-硝基苯基)-3,4-二氢萘-1(2H)-酮的合成通常涉及在酸性或碱性条件下,3-氯-4-硝基苯甲醛与合适的萘衍生物反应。该反应可能通过缩合机制进行,然后环化形成所需产物。这种合成中常用的试剂包括盐酸等酸或氢氧化钠等碱。
工业生产方法
该化合物的工业生产方法可能涉及使用与上述类似合成路线的大规模间歇反应。该工艺将针对产率和纯度进行优化,并仔细控制反应条件,例如温度、压力和 pH 值。采用重结晶或色谱等纯化步骤来分离最终产物。
化学反应分析
反应类型
2-(3-氯-4-硝基苯基)-3,4-二氢萘-1(2H)-酮可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可以将硝基转化为胺基,可能会改变化合物的性质。
取代: 氯基可以用其他亲核试剂(例如胺或硫醇)取代,以产生具有不同功能的衍生物。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 常用的还原剂包括钯催化剂的氢气或硼氢化钠。
取代: 亲核取代反应通常在碱性条件下使用叠氮化钠或伯胺等试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,硝基的还原产生胺衍生物,而氯基的取代可以产生多种官能化萘化合物。
科学研究应用
2-(3-氯-4-硝基苯基)-3,4-二氢萘-1(2H)-酮在科学研究中有多种应用:
化学: 它可以用作合成更复杂分子和研究反应机理的构建块。
生物学: 该化合物的衍生物可能表现出生物活性,使其成为药物发现和开发的候选者。
医学: 潜在的治疗应用包括开发抗炎剂或抗癌剂。
工业: 由于其独特的结构特性,它可用于生产先进材料,例如聚合物和染料。
作用机制
2-(3-氯-4-硝基苯基)-3,4-二氢萘-1(2H)-酮及其衍生物的作用机制涉及与特定分子靶标的相互作用。这些靶标可能包括酶、受体或其他蛋白质,导致生物途径的调节。确切的机制取决于特定衍生物及其预期应用。
相似化合物的比较
类似化合物
3-氯-4-硝基茴香醚: 一种结构相关的化合物,具有相似的官能团,但核心结构不同。
4-氯-3-硝基苯甲酸: 另一种相关的化合物,其核心为苯甲酸而不是萘环。
独特性
2-(3-氯-4-硝基苯基)-3,4-二氢萘-1(2H)-酮之所以独特,是因为它结合了萘环和3-氯-4-硝基苯基。这种结构赋予其独特的化学和物理性质,使其在研究和工业中具有特定应用价值。
属性
分子式 |
C16H12ClNO3 |
|---|---|
分子量 |
301.72 g/mol |
IUPAC 名称 |
2-(3-chloro-4-nitrophenyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C16H12ClNO3/c17-14-9-11(6-8-15(14)18(20)21)13-7-5-10-3-1-2-4-12(10)16(13)19/h1-4,6,8-9,13H,5,7H2 |
InChI 键 |
USELZCOGXDLZGU-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC=CC=C2C(=O)C1C3=CC(=C(C=C3)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


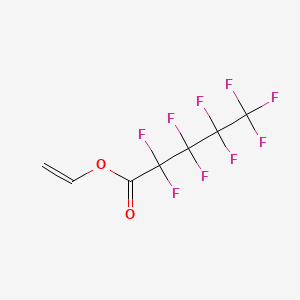

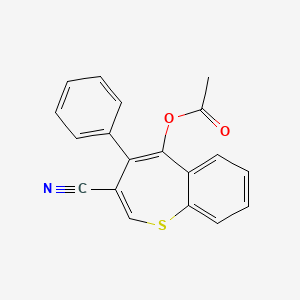
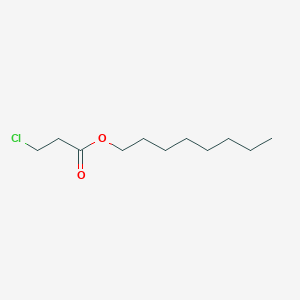

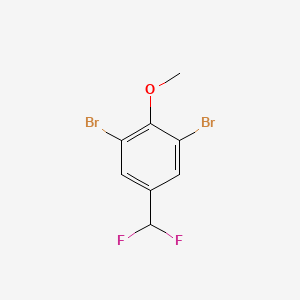
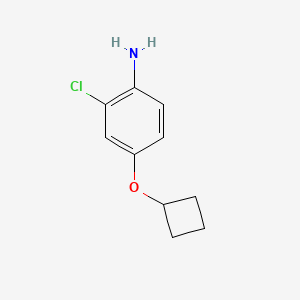


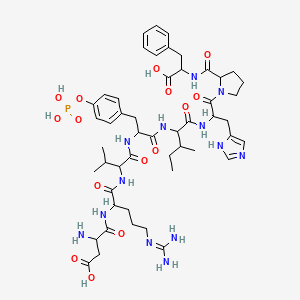
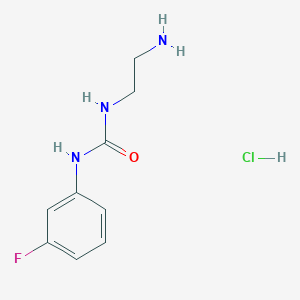

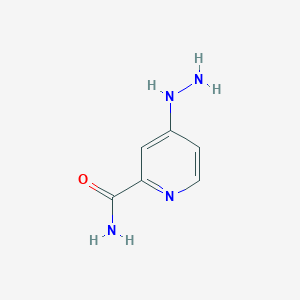
![O-[3-(3-bromophenoxy)propyl]hydroxylamine](/img/structure/B12084533.png)
